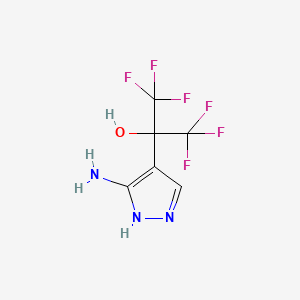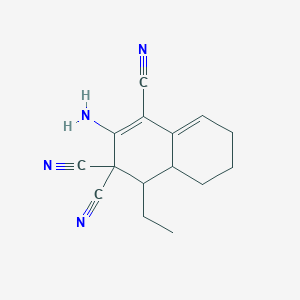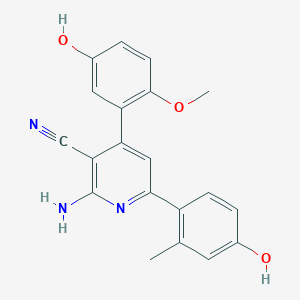
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol, also known as HFA-408, is a fluorinated alcohol that has been widely studied for its potential biomedical applications. HFA-408 is a small molecule with a unique chemical structure that makes it a promising candidate for various scientific research studies.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) and the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be readily available in large quantities.
Future Directions
There are several future directions for the study of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol. One potential direction is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its pharmacological effects. Finally, the development of new synthesis methods for this compound could help to reduce the cost of synthesis and make it more readily available for laboratory experiments.
Synthesis Methods
The synthesis of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can be achieved through a multi-step reaction process. The first step involves the preparation of 5-amino-1H-pyrazole-4-carboxylic acid, which is then reacted with hexafluoroacetone to yield 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-one. Finally, the hexafluoropropan-2-one is reduced to this compound using sodium borohydride.
Scientific Research Applications
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been the subject of numerous scientific research studies due to its unique chemical properties. It has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Properties
IUPAC Name |
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6N3O/c7-5(8,9)4(16,6(10,11)12)2-1-14-15-3(2)13/h1,16H,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHHJOHGHPLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(C(F)(F)F)(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6092373.png)
![2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6092378.png)
![1-benzyl-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092390.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![1-(2-fluorophenyl)-2-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092402.png)
![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092414.png)
![4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6092418.png)


![1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6092438.png)

![N-(5-{[(4-bromophenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B6092468.png)
![ethyl [10-({[3-(dimethylamino)propyl]amino}carbonyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B6092476.png)
![3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6092481.png)
